Fmoc-D-Asn(Mtt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-D-Asn(Mtt)-OH is a derivative of the amino acid asparagine, and is commonly used in peptide synthesis. It is a peptide building block, and is used in the synthesis of peptides, proteins and other biopolymers. It is also known as Fmoc-D-Asn(Mtt), Fmoc-D-Asn(Mtt)OH, or Fmoc-D-Asn(Mtt)-O-CH3. Fmoc-D-Asn(Mtt)-OH is used in a variety of laboratory experiments, and has a number of advantages and limitations.
Scientific Research Applications
Multiple Synthesis via the Multipin Method
The multipin method of peptide synthesis has shown significant utility, particularly in simultaneous synthesis and comparison studies. Fmoc-D-Asn(Mtt)-OH was notably used in a study examining N-terminal coupling efficiency in peptide synthesis. The efficiency was benchmarked against various Asn derivatives, and Fmoc-D-Asn(Mtt)-OH demonstrated considerable efficacy in the context of this methodology (Bray et al., 1995).
Considerations in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-D-Asn(Mtt)-OH showed suboptimal coupling efficiency under certain conditions. It was found to undergo rapid lactamization with various coupling reagents. While complete incorporation of Fmoc-D-Asn(Mtt)-OH was achievable, the process proved to be costly and tedious, suggesting the consideration of alternative building blocks for smoother SPPS operations (Lam et al., 2022).
Advanced Biomedical Applications
Fmoc-D-Asn(Mtt)-OH is involved in the development of innovative materials for biomedical applications. For instance, it contributed to the formation of double network (DN) hydrogels with notable mechanical properties and biocompatibility, showing potential in tissue regeneration and drug delivery (Ghilan et al., 2023). Similarly, it played a role in fabricating biomimetic scaffolds in tissue engineering, demonstrating versatility in peptide-based biomaterials synthesis (He & Jabbari, 2006).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-PGUFJCEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asn(Mtt)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.